molecular formula C9H5NO2 B13287618 7-Hydroxy-1-benzofuran-5-carbonitrile

7-Hydroxy-1-benzofuran-5-carbonitrile

Cat. No.: B13287618
M. Wt: 159.14 g/mol
InChI Key: HMVFRZZXKBBYBX-UHFFFAOYSA-N
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Description

7-Hydroxy-1-benzofuran-5-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a hydroxyl group at the 7th position and a carbonitrile group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-benzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often utilizes scalable synthetic routes that ensure high purity and yield. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-5-carboxaldehyde or benzofuran-5-carboxylic acid.

    Reduction: Formation of 5-amino-7-hydroxy-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

7-Hydroxy-1-benzofuran-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-benzofuran-5-carbonitrile involves its interaction with various molecular targets. For instance, it may interact with enzymes or receptors involved in oxidative stress pathways, leading to its anti-oxidative effects. The carbonitrile group can also participate in interactions with nucleophiles, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1-benzofuran-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

7-hydroxy-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H5NO2/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-4,11H

InChI Key

HMVFRZZXKBBYBX-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C#N)O

Origin of Product

United States

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